2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide
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Overview
Description
2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide is an organic compound with the molecular formula C15H17BrN4O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide typically involves the reaction of 2-amino-5-bromobenzylamine with phenylacetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromobenzylamine
- Phenylacetohydrazide
- 2-amino-5-bromophenylmethanol
Uniqueness
2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound for research in multiple fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-11-6-7-13(17)12(8-11)15(19-9-14(21)20-18)10-4-2-1-3-5-10/h1-8,15,19H,9,17-18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIVMVSKXLDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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